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Technical Support Center: miR-143 Expression
Analysis
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

variability in miR-143 expression analysis.

Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can introduce variability in miR-143

expression data?

A1: Variability in miR-143 expression analysis often originates from pre-analytical steps. Key

factors include the choice of biofluid (plasma vs. serum), the type of blood collection tube,

processing times and temperatures, and the number of centrifugation steps.[1] Hemolysis, the

rupture of red blood cells, is a major concern as it can release intracellular miRNAs,

significantly altering the measured levels of circulating miRNAs.[2][3][4][5] To ensure

consistency, it is crucial to standardize sample collection and processing protocols across all

samples in a study.

Q2: How does hemolysis affect miR-143 quantification, and how can I detect it?
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A2: Hemolysis can artificially elevate the levels of certain miRNAs that are abundant in red

blood cells, such as miR-16 and miR-451.[2][3] While the direct impact on miR-143 is not as

extensively documented as for these hemolysis indicators, any contamination from blood cells

will alter the circulating miRNA profile.[5] You can visually inspect samples for a reddish tint, but

a more quantitative method is to measure the absorbance of free hemoglobin at 414 nm.[4] An

optical density (OD) reading above 0.2 at 414 nm is often used as a cutoff to exclude

hemolyzed samples.[4]

Q3: What is the best normalization strategy for miR-143 expression analysis?

A3: There is no single universal normalization strategy, and the optimal approach depends on

the experimental design. Common methods include:

Endogenous Controls: Using stably expressed endogenous small non-coding RNAs.

However, it is crucial to experimentally validate the stability of chosen controls (e.g., certain

snoRNAs or other miRNAs) across your specific samples and conditions, as no single

control is universally stable.[6][7] Commonly used controls like RNU6B have shown

variability in some contexts.[6]

Exogenous Spike-in Controls: Adding a synthetic, non-human miRNA (e.g., cel-miR-39) at a

known concentration to samples before RNA extraction.[8][9][10] This helps to monitor and

normalize for technical variability introduced during RNA isolation and reverse transcription.

[8][9]

Global Mean Normalization: Using the average expression of all detected miRNAs for

normalization. This method is suitable for large-scale studies where hundreds of miRNAs are

profiled.[10][11]

For single-target qPCR analysis of miR-143, a combination of a validated endogenous control

and an exogenous spike-in is often recommended.

Q4: Which RNA extraction kit is best for isolating miR-143?

A4: The choice of RNA extraction kit can significantly impact the yield and purity of small RNAs

like miR-143. Kits that combine phenol-chloroform extraction with a column-based method are

often preferred for their efficiency in recovering small RNAs from various sample types. It is

important to select a kit specifically designed or validated for small RNA recovery.
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Q5: My miR-143 expression levels are very low or undetectable. What could be the issue?

A5: Low or no detection of miR-143 could be due to several factors:

Low Expression in the Sample Type: miR-143 expression is highly cell-type specific. For

instance, in the colon, it is highly expressed in mesenchymal cells (fibroblasts, smooth

muscle) but not in epithelial cells.[12] Ensure that your sample source is appropriate for

detecting miR-143.

Poor RNA Quality or Yield: Suboptimal sample storage, handling, or an inappropriate RNA

extraction method can lead to RNA degradation or low recovery.[13]

Inefficient qPCR: Issues with primer design, suboptimal annealing temperatures, or the

presence of PCR inhibitors can all lead to poor amplification.[13][14]

Troubleshooting Guides
Issue 1: High Variability in Cq Values Between Technical
Replicates

Possible Cause Recommended Solution

Pipetting Errors

Ensure accurate and consistent pipetting. Use

calibrated pipettes and filter tips. For high-

throughput experiments, consider using

automated liquid handling systems.[13]

Inhomogeneous Sample
Ensure thorough mixing of RNA samples and

master mix before aliquoting into PCR wells.

Low Target Abundance

If miR-143 expression is very low, stochastic

effects during initial PCR cycles can lead to high

variability.[14] Try increasing the amount of input

RNA.

Suboptimal qPCR Assay

Re-evaluate primer and probe concentrations

and annealing/extension temperatures. Perform

a melt curve analysis (for SYBR Green assays)

to check for non-specific products.[14]
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Issue 2: Inconsistent Results Between Biological
Replicates

Possible Cause Recommended Solution

Pre-analytical Variability

Strictly standardize all pre-analytical steps,

including sample collection, processing, and

storage. Document all procedures meticulously.

Hemolysis

Screen all plasma/serum samples for hemolysis

and exclude those that exceed the defined

cutoff.[4]

Inadequate Normalization

Validate your chosen normalization strategy.

Test multiple candidate endogenous controls to

find the most stable one(s) for your experimental

conditions.[7]

Cell-Type Heterogeneity

Be aware that miR-143 expression is cell-type

specific.[12] Changes in the cellular composition

of your tissue samples can lead to significant

variability in miR-143 levels.

Experimental Protocols
Protocol 1: Spectrophotometric Assessment of
Hemolysis in Plasma/Serum

Thaw plasma or serum samples on ice.

Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any cellular debris.

Carefully transfer the supernatant to a new, nuclease-free tube.

Dilute 10 µL of plasma/serum in 90 µL of nuclease-free water.

Measure the absorbance at 414 nm using a spectrophotometer.
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Samples with an OD414 value greater than 0.2 are considered significantly hemolyzed and

should be excluded from the analysis.[4]

Protocol 2: RNA Extraction from Plasma with Spike-in
Control

Thaw 200 µL of plasma on ice.

Add a defined amount of a synthetic exogenous control (e.g., cel-miR-39) to the plasma

sample.

Proceed with RNA extraction using a kit optimized for small RNA recovery from biofluids,

following the manufacturer's instructions.

Elute the RNA in a small volume (e.g., 15-30 µL) of nuclease-free water.

Store the extracted RNA at -80°C.

Data Presentation
Table 1: Comparison of Normalization Strategies for miR-143 qPCR
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Normalization
Strategy

Pros Cons Best For

Single Endogenous

Control

Simple to implement;

corrects for loading

differences.

Can be variably

expressed; requires

extensive validation.

[6]

Small-scale studies

with validated stable

controls.

Multiple Endogenous

Controls

More robust and

accurate than a single

control.

Requires more

resources and

complex data

analysis.

Studies where high

accuracy is critical.

Exogenous Spike-in

Control

Corrects for technical

variability in RNA

extraction and RT.[8]

Does not account for

biological variability in

starting material.

All studies, especially

with biofluids, to

monitor technical

consistency.

Global Mean

Normalization

Unbiased; does not

rely on a single

reference gene.

Requires large-scale

data; sensitive to

outliers.[11]

High-throughput

miRNA profiling (e.g.,

microarrays,

sequencing).
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Caption: Workflow for minimizing variability in miR-143 expression analysis.
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Caption: Troubleshooting logic for variable miR-143 qPCR results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.
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